![molecular formula C21H19ClN2O4 B3182296 N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide CAS No. 423145-35-1](/img/structure/B3182296.png)
N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide
Overview
Description
N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Mechanism of Action
The mechanism of action of N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide involves the inhibition of various cellular processes that are essential for the growth and proliferation of cancer cells. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells, making it an excellent candidate for cancer research. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are numerous future directions for the research of N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide. One potential direction is to study the compound's potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research can be conducted to explore the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Furthermore, the compound's mechanism of action can be further elucidated to identify potential targets for drug development.
In conclusion, this compound is a chemical compound that has significant potential in various scientific research areas. Its potent anti-cancer properties, anti-inflammatory properties, and potential applications in the treatment of bacterial infections, viral infections, and neurological disorders make it an excellent candidate for further research.
Scientific Research Applications
N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of bacterial infections, viral infections, and neurological disorders.
properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMEYCMAGHOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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